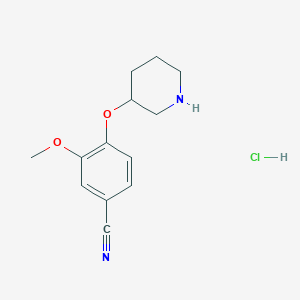
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de 3-méthoxy-4-(3-pipéridinyloxy)benzonitrile: est un composé chimique de formule moléculaire C13H16N2O2 Il est connu pour sa structure unique, qui comprend un groupe méthoxy, un groupe pipéridinyloxy et un noyau de benzonitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 3-méthoxy-4-(3-pipéridinyloxy)benzonitrile implique généralement plusieurs étapes :
Formation du noyau de benzonitrile : L’étape initiale implique la synthèse du noyau de benzonitrile, qui peut être réalisée par réaction d’un composé aromatique approprié avec des sources de cyanure dans des conditions contrôlées.
Introduction du groupe méthoxy : Le groupe méthoxy est introduit par des réactions de méthylation, souvent en utilisant de l’iodure de méthyle ou du sulfate de diméthyle en présence d’une base.
Attachement du groupe pipéridinyloxy : Le groupe pipéridinyloxy est attaché par des réactions de substitution nucléophile, où un dérivé de pipéridine réagit avec l’intermédiaire de benzonitrile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend l’utilisation de catalyseurs, le contrôle de la température et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Chlorhydrate de 3-méthoxy-4-(3-pipéridinyloxy)benzonitrile: subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui entraîne la réduction de groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d’hydrogène.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Agents halogénants, nucléophiles et électrophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chlorhydrate de 3-méthoxy-4-(3-pipéridinyloxy)benzonitrile: a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique, permettant la création de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris les interactions avec les enzymes et les récepteurs.
Médecine : La recherche explore ses applications thérapeutiques potentielles, telles que le développement de médicaments pour diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
3-Methoxy-4-(3-piperidinyloxy)benzonitrile hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du chlorhydrate de 3-méthoxy-4-(3-pipéridinyloxy)benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler les voies biologiques, conduisant aux effets souhaités. Les voies et les cibles exactes dépendent du contexte de son application, telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Comparaison Avec Des Composés Similaires
Chlorhydrate de 3-méthoxy-4-(3-pipéridinyloxy)benzonitrile: peut être comparé à des composés similaires pour mettre en évidence son caractère unique :
3-méthoxy-4-(4-pipéridinyloxy)benzonitrile : Ce composé a une structure similaire mais avec une position différente du groupe pipéridinyloxy, ce qui conduit à des variations de réactivité et d’applications.
4-méthoxybenzonitrile : Manque le groupe pipéridinyloxy, ce qui entraîne des propriétés chimiques et des utilisations différentes.
Ces comparaisons soulignent les caractéristiques distinctes et les avantages potentiels du chlorhydrate de 3-méthoxy-4-(3-pipéridinyloxy)benzonitrile dans divers contextes scientifiques et industriels.
Propriétés
Formule moléculaire |
C13H17ClN2O2 |
|---|---|
Poids moléculaire |
268.74 g/mol |
Nom IUPAC |
3-methoxy-4-piperidin-3-yloxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-13-7-10(8-14)4-5-12(13)17-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,9H2,1H3;1H |
Clé InChI |
KISQIHQWSBULLS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C#N)OC2CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
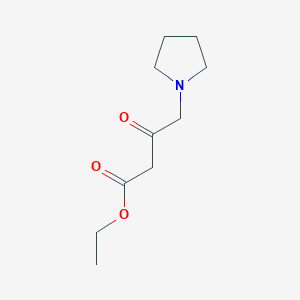

![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)



![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)
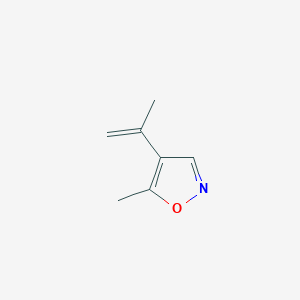


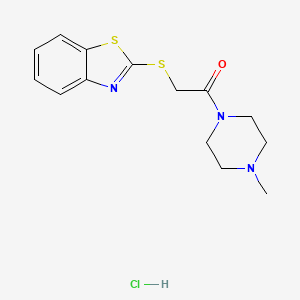
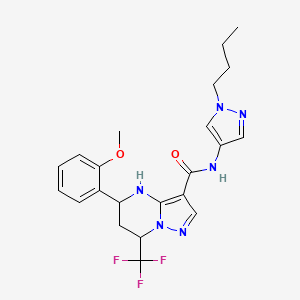
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)
